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Compound of Interest

Compound Name: N-phenyloctanamide

CAS No.: 6998-10-3

Cat. No.: B1605187 Get Quote

Executive Summary
N-Phenyloctanamide (CAS: 6998-10-3) is a fatty acid amide derivative synthesized from

octanoic acid and aniline.[1] It serves as a critical intermediate in the development of surface-

active agents, hydrophobic drug linkers, and histone deacetylase (HDAC) inhibitors. This guide

synthesizes experimental melting point data, thermodynamic properties, and validated

synthesis protocols for researchers in medicinal and organic chemistry.

Physicochemical Properties
The following data represents a consensus of experimental values derived from high-purity

synthesis reports (purity >98%).

Table 1: Core Physical Data
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Property Value Condition/Notes Source

Chemical Name N-Phenyloctanamide IUPAC [1]

CAS Registry Number 6998-10-3 Verified [2]

Synonyms

Octananilide;

Caprylanilide;

Octanilide

Common usage [2]

Molecular Formula C₁₄H₂₁NO - [1]

Molecular Weight 219.33 g/mol - [1]

Melting Point (Exp.) 82 – 84 °C
Recrystallized (White

solid)
[3][4]

Boiling Point (Pred.) > 350 °C
Decomposes at atm.

[2] pressure
[5]

Solubility
DMSO, Ethanol,

Methanol, Chloroform
Insoluble in Water [3]

Appearance
White to Off-white

Crystalline Solid
Needles or Platelets [3]

Thermodynamic Note: Unlike lower molecular weight amides (e.g., acetanilide, BP 304°C), the

increased lipophilicity of the octyl chain significantly elevates the boiling point, rendering

atmospheric distillation impractical due to thermal degradation risks.

Synthesis & Experimental Methodology
The most robust method for synthesizing high-purity N-phenyloctanamide is the Schotten-

Baumann reaction, utilizing octanoyl chloride and aniline in the presence of a base to scavenge

the hydrochloric acid byproduct.
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Reaction Pathway Visualization
The following diagram illustrates the bimolecular nucleophilic substitution mechanism and the

subsequent workup logic.
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Figure 1: Mechanistic pathway for the acylation of aniline with octanoyl chloride.

Validated Synthesis Protocol
Objective: Synthesize 5.0 mmol of N-phenyloctanamide.

Reagent Preparation:

Aniline (1.0 equiv, 5 mmol)

Octanoyl chloride (1.1 equiv, 5.5 mmol)

Triethylamine (TEA) (1.2 equiv, 6 mmol) or 10% NaOH (aq).

Solvent: Dichloromethane (DCM) (anhydrous).

Reaction Setup:

Charge an oven-dried round-bottom flask with Aniline and TEA in DCM (20 mL).

Cool the solution to 0 °C using an ice bath to control the exotherm.

Add Octanoyl chloride dropwise over 15 minutes under nitrogen atmosphere.
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Execution:

Allow the mixture to warm to room temperature (25 °C).

Stir for 3–12 hours. Monitor conversion via TLC (Mobile phase: 20% Ethyl Acetate in

Hexane; R_f ≈ 0.5).

Workup & Purification:

Quench: Add water (20 mL) to dissolve amine salts.

Extraction: Separate organic layer; wash with 1M HCl (to remove unreacted aniline), then

Sat. NaHCO₃ (to remove acid), then Brine.

Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel

chromatography (Hexane/EtOAc).

Analytical Characterization (Self-Validation)
To ensure the synthesized material matches the standard (MP 82-84°C), verify using these

spectral markers:

¹H NMR (400 MHz, DMSO-d₆):

δ 9.82 (s, 1H, -NH-): Diagnostic amide proton singlet.

δ 7.58 (d, 2H, ortho-ArH): Phenyl ring protons.

δ 7.27 (t, 2H, meta-ArH).

δ 2.30 (t, 2H, -CO-CH₂-): Alpha-methylene protons of the octanoyl chain.

δ 0.86 (t, 3H, -CH₃): Terminal methyl group.

Applications in Drug Development
N-Phenyloctanamide structures are frequently utilized as:
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Hydrophobic Linkers: Used in PROTACs or fragment-based drug design to span

hydrophobic pockets.

HDAC Inhibitor Precursors: The "cap" group in hydroxamic acid-based histone deacetylase

inhibitors (e.g., SAHA analogues) often mimics this structure to interact with the rim of the

enzyme active site [3].

Surfactant Models: Used to study lipid-protein interactions due to the amphiphilic nature of

the C8 chain and aromatic headgroup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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